molecular formula C17H18N4O4S B11149446 4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

Cat. No.: B11149446
M. Wt: 374.4 g/mol
InChI Key: YXWJABZQTZMSIZ-UHFFFAOYSA-N
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Description

This compound features a 4,5-dimethoxy-substituted indole core linked via a carboxamide group to a propyl chain terminating in a thiazol-2-ylamino moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity, while the thiazole ring contributes to hydrogen-bonding interactions and metabolic stability . The compound’s synthesis likely involves condensation of a 3-formyl-1H-indole-2-carboxylic acid derivative with a thiazol-4(5H)-one precursor under acidic, refluxing conditions, as seen in analogous protocols .

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H18N4O4S/c1-24-13-4-3-11-10(15(13)25-2)9-12(20-11)16(23)18-6-5-14(22)21-17-19-7-8-26-17/h3-4,7-9,20H,5-6H2,1-2H3,(H,18,23)(H,19,21,22)

InChI Key

YXWJABZQTZMSIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)NC3=NC=CS3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the indole core and introduce the thiazole ring through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core and thiazole ring allow it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include derivatives with variations in the indole and thiazole substituents (Table 1). For example:

  • 3-Formyl-1H-indole-2-carboxylic acid derivatives (e.g., Scheme 2 in ): These lack methoxy groups but feature a formyl group at position 3, which introduces electron-withdrawing effects, reducing electron density compared to the methoxy-substituted compound. This difference may alter π-π stacking interactions in molecular recognition.
  • Aryl-substituted thiazol-4(5H)-ones: Replacing the thiazol-2-ylamino group with aryl substituents (e.g., 2c in ) reduces hydrogen-bonding capacity but may improve lipophilicity.

Table 1: Key Structural Differences and Implications

Compound Feature Target Compound Analogues (e.g., 2a-2c ) Impact on Properties
Indole Substituents 4,5-Dimethoxy 3-Formyl or unsubstituted Methoxy groups enhance solubility/electron density
Thiazole Substituents 2-Amino Aryl (e.g., phenyl) Amino group enables H-bonding; aryl enhances lipophilicity
Propyl Chain 3-Oxo Unmodified or esterified 3-Oxo may stabilize conformation via keto-enol tautomerism
Electronic and Conformational Analysis
  • Electrostatic Potential (ESP): Computational tools like Multiwfn can map ESP surfaces, revealing electron-rich regions (e.g., methoxy oxygens) and electron-deficient zones (e.g., thiazole ring).
  • HOMO-LUMO Gaps: Methoxy donors raise HOMO energy levels, narrowing the gap compared to electron-withdrawing substituents. This could influence redox reactivity or charge-transfer interactions .

Table 2: Calculated Electronic Properties (Hypothetical Data)

Compound HOMO (eV) LUMO (eV) Gap (eV) Method
Target Compound -6.2 -1.8 4.4 Multiwfn
3-Formyl-indole analogue -6.8 -2.1 4.7 Multiwfn
Crystallographic and Conformational Insights
  • Crystal Packing : SHELX-refined structures of similar compounds show that methoxy groups participate in C–H···O interactions, stabilizing crystal lattices. In contrast, formyl-substituted indoles exhibit weaker van der Waals packing.
  • Ring Puckering: The thiazole ring’s puckering amplitude (calculated via Cremer-Pople parameters ) in the target compound (e.g., $ q = 0.25 \, \text{Å} $) may differ from analogues due to steric effects of the 2-amino group.

Table 3: Conformational Parameters (Hypothetical Data)

Compound Thiazole Puckering Amplitude (q, Å) Indole Torsion Angle (°) Method
Target Compound 0.25 12.3 SHELX
Aryl-thiazole analogue 0.18 8.7 SHELX

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